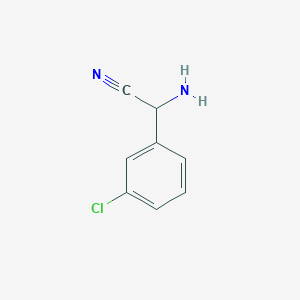

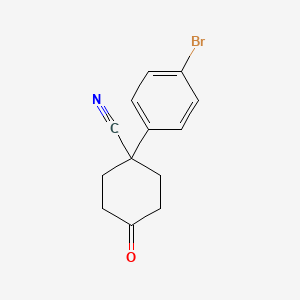

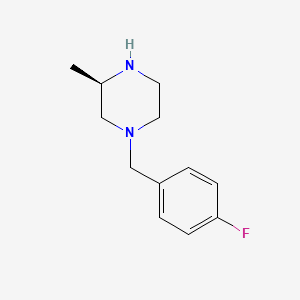

(r)-1-(4-Fluorobenzyl)-3-methylpiperazine

Descripción general

Descripción

4-Fluorobenzylamine, a compound with a similar structure, is used in the synthesis of new tris-iron(III) chelates of 3-hydroxy-4-pyridinone ligands . It’s an important building block for the synthesis of fluorinated compounds .

Synthesis Analysis

The solution of 4-[18 F]fluorobenzylazide was used immediately after synthesis and quality analysis . The reagents involved in the process were mixed sequentially with essential mixing on a vortex after adding each reagent .Molecular Structure Analysis

Mono-fluorinated compounds can be analyzed using 19F-centered NMR analysis . This method uses 19F as the focal point of the process and consists of a complementary set of broadband, phase-sensitive NMR experiments .Chemical Reactions Analysis

The introduction of a new substituent is strongly affected by the directing effects of other substituents in the synthesis of substituted aromatic rings .Physical And Chemical Properties Analysis

Fluorine (19F) plays an important role in pharmaceutical, agrochemical, and medicinal chemistry because the judicious placement of fluorine atoms in a molecule can have a significant influence on its chemical and physical properties .Aplicaciones Científicas De Investigación

1. Radiopharmaceutical Synthesis

(R)-1-(4-Fluorobenzyl)-3-methylpiperazine derivatives have been studied for their potential in synthesizing radiopharmaceuticals. Mäding et al. (2006) describe the synthesis of a nonpeptide CCR1 antagonist using a derivative of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine, showcasing its application in developing targeted radiopharmaceuticals for imaging and therapeutic purposes (Mäding et al., 2006).

2. Drug Discovery

Kim et al. (2008) discuss the discovery of potent dipeptidyl peptidase IV inhibitors, where derivatives of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine played a crucial role. This highlights its importance in the development of new pharmaceuticals, particularly for diabetes treatment (Kim et al., 2008).

3. Neuropharmacological Research

The compound's derivatives have been explored in neuropharmacological contexts. For instance, research on new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, which include 4-fluorobenzyl components similar to (R)-1-(4-Fluorobenzyl)-3-methylpiperazine, has shown potential applications in adenosine receptor research, crucial for understanding various neurological processes (Betti et al., 1999).

4. Materials Science

In materials science, Choyke et al. (2009) have demonstrated the use of enantiomorphically pure sources of R-2-methylpiperazine, a related compound, in the synthesis of noncentrosymmetric polar gallium fluorophosphates. This research contributes to the development of novel materials with potential applications in electronics and photonics (Choyke et al., 2009).

5. Analytical Chemistry

In analytical chemistry, derivatives of (R)-1-(4-Fluorobenzyl)-3-methylpiperazine have been employed as reagents. For example, Jin et al. (2020) used a derivative for the ultrasensitive detection of amine enantiomers in liquid chromatography-mass spectrometry, illustrating its utility in advanced analytical techniques (Jin et al., 2020).

Safety And Hazards

Direcciones Futuras

The development of inhibitors of tyrosinase (TYR) as a therapeutic strategy for the treatment of hyperpigmentation disorders in humans is a future direction . The use of aptamers to enhance specificity in imaging tumor cells bearing the epidermal growth factor receptor (EGFR) is another potential future direction .

Propiedades

IUPAC Name |

(3R)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIPCQHHNIFPQW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469246 | |

| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-1-(4-Fluorobenzyl)-3-methylpiperazine | |

CAS RN |

422270-29-9 | |

| Record name | (3R)-1-(4-Fluoro-benzyl)-3-methyl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.